molecular formula C12H16N2O3 B3933997 N'-(2-phenoxyacetyl)butanehydrazide

N'-(2-phenoxyacetyl)butanehydrazide

Cat. No.: B3933997
M. Wt: 236.27 g/mol
InChI Key: MKMFUDWNAILTLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2-phenoxyacetyl)butanehydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a phenoxyacetyl group attached to a butanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-phenoxyacetyl)butanehydrazide typically involves the reaction of phenoxyacetic acid with butanehydrazide. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include the use of an organic solvent like dichloromethane and a base such as triethylamine to neutralize the by-products.

Industrial Production Methods

On an industrial scale, the production of N’-(2-phenoxyacetyl)butanehydrazide can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis equipment can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2-phenoxyacetyl)butanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce butylamine derivatives.

Scientific Research Applications

N’-(2-phenoxyacetyl)butanehydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(2-phenoxyacetyl)butanehydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-phenoxyacetyl)nicotinohydrazide
  • N’-(2-phenoxyacetyl)isonicotinohydrazide

Uniqueness

N’-(2-phenoxyacetyl)butanehydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N'-(2-phenoxyacetyl)butanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-2-6-11(15)13-14-12(16)9-17-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMFUDWNAILTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NNC(=O)COC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-phenoxyacetyl)butanehydrazide
Reactant of Route 2
Reactant of Route 2
N'-(2-phenoxyacetyl)butanehydrazide
Reactant of Route 3
Reactant of Route 3
N'-(2-phenoxyacetyl)butanehydrazide
Reactant of Route 4
Reactant of Route 4
N'-(2-phenoxyacetyl)butanehydrazide
Reactant of Route 5
Reactant of Route 5
N'-(2-phenoxyacetyl)butanehydrazide
Reactant of Route 6
Reactant of Route 6
N'-(2-phenoxyacetyl)butanehydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.